molecular formula C16H14Cl2N2O5S2 B2853864 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine CAS No. 497234-90-9

3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine

Cat. No. B2853864
CAS RN: 497234-90-9
M. Wt: 449.32
InChI Key: WJSYBTLGWVCNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of thiazolidine derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine involves the inhibition of various enzymes and pathways involved in tumor growth and inflammation. It has been found to inhibit the activity of NF-κB, COX-2, and iNOS, which are known to play a crucial role in tumor growth and inflammation.
Biochemical and Physiological Effects:
3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. It has also been found to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine in lab experiments is its ability to selectively target tumor cells and inhibit their growth. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine. One of the potential areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential area of research is the identification of new targets and pathways that can be inhibited by this compound to enhance its therapeutic efficacy. Additionally, the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer warrants further investigation.

Synthesis Methods

The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxy-3-nitrobenzaldehyde in the presence of a base. The resulting intermediate is then reacted with thiosemicarbazide to obtain the final product.

Scientific Research Applications

3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine has been extensively studied for its potential applications in the field of medicine. It has been found to possess antitumor, anti-inflammatory, and antioxidant properties.

properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O5S2/c1-25-15-5-2-10(8-14(15)20(21)22)16-19(6-7-26-16)27(23,24)11-3-4-12(17)13(18)9-11/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSYBTLGWVCNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-Dichlorophenyl)sulfonyl)-2-(4-methoxy-3-nitrophenyl)thiazolidine

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